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Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926 Get Quote

The benzo[d]isoxazole core is recognized by medicinal chemists as a "privileged structure," a

molecular framework that is capable of binding to multiple biological targets.[1] Its unique

electronic properties and rigid, planar structure make it a versatile scaffold in drug design.

Derivatives of this heterocycle have demonstrated a vast spectrum of biological activities,

including anticancer, neuroprotective, and antimicrobial effects.[2][3][4]

This guide focuses on a specific, functionally rich derivative: 6-Nitrobenzo[d]isoxazole. The

introduction of a nitro group onto the benzisoxazole core does more than simply modify its

electronic profile; it introduces a highly versatile chemical handle. For researchers in drug

development, the nitro group serves as a critical starting point for extensive chemical

modification, enabling the exploration of structure-activity relationships (SAR) and the

optimization of lead compounds. This document provides a comprehensive overview of the

core physicochemical properties, reactivity, and synthetic considerations for 6-
Nitrobenzo[d]isoxazole, tailored for its application in modern medicinal chemistry.

Molecular Structure and Physicochemical
Properties
6-Nitrobenzo[d]isoxazole, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an

aromatic heterocyclic compound.[5] Its structure consists of a benzene ring fused to an

isoxazole ring, with a nitro group substituted at the 6-position.

Caption: 2D structure of 6-Nitrobenzo[d]isoxazole.
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The key physicochemical properties of 6-Nitrobenzo[d]isoxazole are summarized in the table

below. It is important to note that many of these values are computationally predicted, as

extensive experimental data for this specific isomer is not widely published.[5]

Property Value Source

Molecular Formula C₇H₄N₂O₃ PubChem[5]

Molecular Weight 164.12 g/mol PubChem[5]

CAS Number 39835-08-0 PubChem[5]

IUPAC Name 6-nitro-1,2-benzoxazole PubChem[5]

Appearance

Likely a yellow or light brown

solid (inferred from related

nitroaromatics)

[6]

XLogP3 1.5 PubChem[5]

Hydrogen Bond Donors 0 PubChem[5]

Hydrogen Bond Acceptors 4 PubChem[5]

Solubility

Expected to have low aqueous

solubility but be soluble in

common organic solvents like

DMSO, DMF, and chlorinated

solvents.

[7]

Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 6-Nitrobenzo[d]isoxazole is critical. The following section

details the expected spectroscopic signatures based on established principles and data from

analogous structures.[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the ¹H NMR

spectrum is expected to be the most informative. The three protons on the benzene ring will

appear as distinct signals, likely downfield due to the deshielding effects of the fused

isoxazole ring and the electron-withdrawing nitro group. The proton at position 7, being ortho
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to the nitro group, would likely be the most deshielded. A singlet would be expected for the

proton at position 3 on the isoxazole ring.

¹³C NMR Spectroscopy: The spectrum will show seven distinct signals for the aromatic

carbons. The carbon atom attached to the nitro group (C6) is expected to be significantly

deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides clear evidence

for the key functional groups. Characteristic absorption bands are predicted as follows:

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric

stretching vibrations of the nitro group (NO₂).

~1600-1620 cm⁻¹: C=N stretching vibration within the isoxazole ring.[10]

~1400-1420 cm⁻¹: N-O stretching of the isoxazole ring.[11]

~3000-3100 cm⁻¹: Aromatic C-H stretching.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be

observed at m/z = 164. Fragmentation may involve the loss of NO₂ (46 Da) or other

characteristic cleavages of the heterocyclic ring.

Synthesis and Chemical Reactivity: A Medicinal
Chemist's Perspective
The chemical behavior of 6-Nitrobenzo[d]isoxazole is dominated by the interplay between the

electron-deficient nitroaromatic system and the isoxazole ring.

Proposed Synthetic Pathway
While numerous methods exist for isoxazole synthesis, a highly plausible route to 6-
Nitrobenzo[d]isoxazole involves an intramolecular nitrile oxide cycloaddition.[12][13] This

common and robust strategy offers good control over the final structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rjpbcs.com/pdf/2016_7(6)/[248].pdf
https://www.rjpbcs.com/pdf/2013_4(2)/[42].pdf
https://www.benchchem.com/product/b3028926?utm_src=pdf-body
https://www.benchchem.com/product/b3028926?utm_src=pdf-body
https://www.benchchem.com/product/b3028926?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2024/1/M1767
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Fluoro-5-nitrobenzaldehyde

Reaction with Hydroxylamine
(Forms Oxime)

NH₂OH·HCl, Base

In-situ Nitrile Oxide Formation
(e.g., with NaOCl)

Mild Oxidant

Intramolecular Cycloaddition

Spontaneous

6-Nitrobenzo[d]isoxazole

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 6-Nitrobenzo[d]isoxazole.

Hypothetical Experimental Protocol:

Oxime Formation: To a solution of 2-fluoro-5-nitrobenzaldehyde in ethanol, add an equimolar

amount of hydroxylamine hydrochloride and a mild base like sodium acetate. Stir the mixture

at room temperature until TLC analysis indicates complete consumption of the starting

aldehyde. The rationale here is to convert the aldehyde into the corresponding oxime, the

direct precursor to the nitrile oxide.

Cyclization: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of

sodium hypochlorite (bleach). The hypochlorite acts as a mild oxidant to convert the oxime

into a highly reactive nitrile oxide intermediate. This intermediate then undergoes a
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spontaneous intramolecular [3+2] cycloaddition reaction, displacing the fluoride to form the

stable benzo[d]isoxazole ring system.

Workup and Purification: After the reaction is complete, the product can be extracted into an

organic solvent like ethyl acetate, washed, dried, and purified using column chromatography

on silica gel to yield pure 6-Nitrobenzo[d]isoxazole.

Core Reactivity
The reactivity of 6-Nitrobenzo[d]isoxazole is twofold, providing a rich platform for further

chemical exploration.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the

nitro group and the fused isoxazole ring activates the benzene nucleus towards attack by

nucleophiles. This is particularly relevant for positions ortho and para to the nitro group. This

SNAr reactivity allows for the displacement of suitable leaving groups (if present) or direct

addition-elimination reactions, enabling the introduction of amines, alkoxides, and other key

functional groups.[14][15]
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(e.g., 6-Nitrobenzo[d]isoxazole)

Meisenheimer Complex
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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
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Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (6-

aminobenzo[d]isoxazole) using standard conditions such as catalytic hydrogenation (H₂,

Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This transformation is arguably the most

critical reaction for drug discovery, as it unmasks a nucleophilic amino group.

Gateway to Drug Discovery: The Nitro Group as a
Synthetic Handle
The true value of 6-Nitrobenzo[d]isoxazole in a drug discovery program lies in the synthetic

versatility afforded by the nitro functionality. The conversion to an amine opens the door to a

vast array of subsequent chemical modifications.

SAR Exploration
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Caption: The nitro-to-amine reduction as a key step for SAR studies.

This strategic reduction allows chemists to:

Form Amides and Sulfonamides: Acylation or sulfonylation of the resulting amine with a

diverse library of acid chlorides or sulfonyl chlorides is a cornerstone of SAR exploration.
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Generate Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or

thiourea derivatives, which are common pharmacophores.

Perform Reductive Amination: The amine can be further elaborated through reductive

amination with various aldehydes and ketones to introduce substituted alkyl chains.

This systematic approach enables the fine-tuning of a compound's properties, including its

potency, selectivity, solubility, and metabolic stability, which is essential for transforming a

preliminary hit into a viable drug candidate.

Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 6-Nitrobenzo[d]isoxazole is not readily

available, precautions should be based on the known hazards of related nitroaromatic and

heterocyclic compounds.[16]

Toxicity: Nitroaromatic compounds are often toxic. Assume this compound is harmful if

swallowed, inhaled, or absorbed through the skin.[16]

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl

rubber or nitrile), and safety glasses or goggles.[16]

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Researchers should always consult institutional safety protocols and perform a thorough risk

assessment before handling this or any related chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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